(Z)-4-(4-Methylpiperazin-4-ium-1-yl)-4-oxobut-2-enoate (Z)-4-(4-Methylpiperazin-4-ium-1-yl)-4-oxobut-2-enoate
Brand Name: Vulcanchem
CAS No.: 42574-70-9
VCID: VC0187582
InChI: InChI=1S/C9H14N2O3/c1-10-4-6-11(7-5-10)8(12)2-3-9(13)14/h2-3H,4-7H2,1H3,(H,13,14)/b3-2-
SMILES: CN1CCN(CC1)C(=O)C=CC(=O)O
Molecular Formula: C9H14N2O3
Molecular Weight: 198.22 g/mol

(Z)-4-(4-Methylpiperazin-4-ium-1-yl)-4-oxobut-2-enoate

CAS No.: 42574-70-9

Main Products

VCID: VC0187582

Molecular Formula: C9H14N2O3

Molecular Weight: 198.22 g/mol

(Z)-4-(4-Methylpiperazin-4-ium-1-yl)-4-oxobut-2-enoate - 42574-70-9

CAS No. 42574-70-9
Product Name (Z)-4-(4-Methylpiperazin-4-ium-1-yl)-4-oxobut-2-enoate
Molecular Formula C9H14N2O3
Molecular Weight 198.22 g/mol
IUPAC Name (Z)-4-(4-methylpiperazin-1-yl)-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C9H14N2O3/c1-10-4-6-11(7-5-10)8(12)2-3-9(13)14/h2-3H,4-7H2,1H3,(H,13,14)/b3-2-
Standard InChIKey XRJMKVGLGTYEFE-IHWYPQMZSA-N
Isomeric SMILES C[NH+]1CCN(CC1)C(=O)/C=C\C(=O)[O-]
SMILES CN1CCN(CC1)C(=O)C=CC(=O)O
Canonical SMILES C[NH+]1CCN(CC1)C(=O)C=CC(=O)[O-]
PubChem Compound 1678754
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator